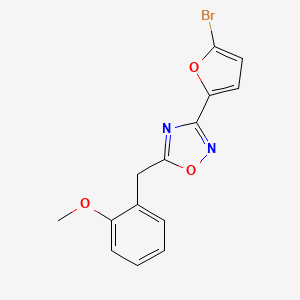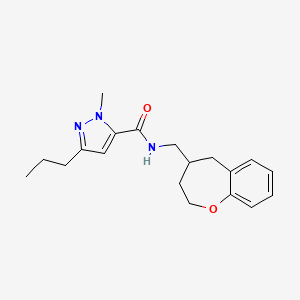![molecular formula C14H10Cl2N2O2S B5544963 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole, also known as DBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIM is a benzimidazole derivative that has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Metal Complexes of Benzimidazole Derived Sulfonamide : Research on benzimidazole and sulfonamide moieties, known for their presence in pharmaceutically active molecules, led to the development of metal complexes with significant antimicrobial activity. These complexes were synthesized using ligand 1, derived from saccharin, coordinated to various divalent transition metals. The most active antibacterial compound identified was [Co(2-(o-sulfamoylphenyl)benzimidazolate)2] 3, demonstrating the potential of these complexes in antimicrobial applications (Ashraf et al., 2016).
Green Synthesis Approaches
Green Synthesis of Tetrasubstituted Imidazoles : The use of a Brønsted acidic ionic liquid as a catalyst for the green synthesis of 1,2,4,5-tetrasubstituted imidazoles highlights an environmentally friendly approach to chemical synthesis. This method offers a solvent-free condition, showcasing the potential for more sustainable chemical processes (Davoodnia et al., 2010).
Antiprotozoal Activity
Synthesis of Benzimidazole Derivatives for Antiprotozoal Activity : A study on the synthesis of novel benzimidazole derivatives showed promising results against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The compounds exhibited IC50 values in the nanomolar range, outperforming metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).
Antioxidant and Antiradical Activity
Antioxidant Activity of Benzimidazole Derivatives : A study focusing on the synthesis and evaluation of antioxidant activity of novel compounds, specifically 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles, revealed significant antioxidant properties. These findings suggest potential applications of these compounds as antioxidants in various fields (Spasov et al., 2022).
Novel Synthesis Techniques
Palladium-Catalyzed Intramolecular Sulfonamidation/Oxidation : This technique enables the synthesis of multifunctional benzimidazoles, expanding the scope of substituents at the 2-position of the benzimidazole. Such advancements in synthesis methods open up new avenues for the development of benzimidazole-based compounds with varied functionalities (Fu et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c1-9-10(15)6-7-13(14(9)16)21(19,20)18-8-17-11-4-2-3-5-12(11)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWCTSJKVDPNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2C=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)

![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)